

Application Note: Determination of Phenamacril EC50 Values

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Compound of Interest

Compound Name: Phenamacril

Cat. No.: B15608072

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Introduction

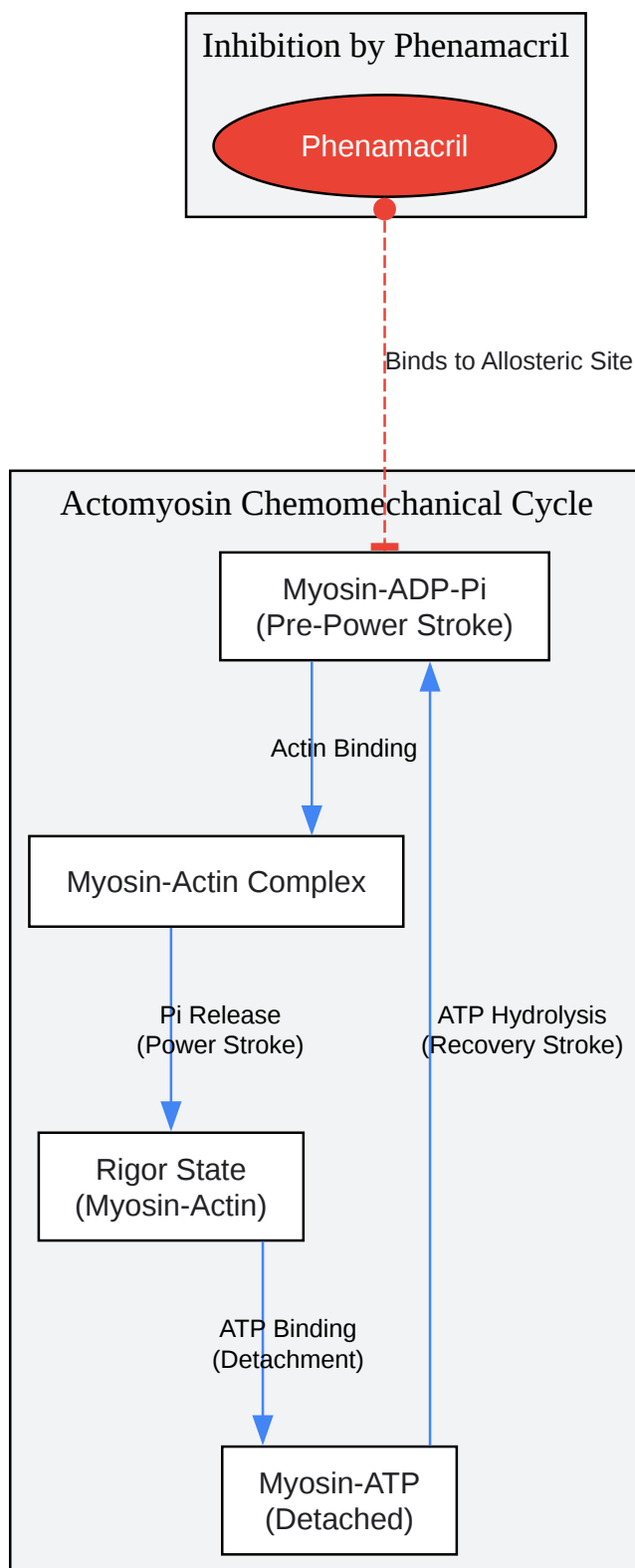
Phenamacril, also known as JS399-19, is a novel cyanoacrylate fungicide demonstrating high specificity and efficacy against several phytopathogenic fungi within the *Fusarium* genus.^{[1][2]} It is recognized for its environmentally benign profile due to its precise mode of action.^{[2][3]}

Phenamacril effectively controls diseases such as Fusarium Head Blight (FHB) by inhibiting mycelial growth and conidia germination.^{[3][4]} Determining the half-maximal effective concentration (EC50) is a critical step in evaluating the potency of **Phenamacril** against specific *Fusarium* species and for monitoring the potential development of resistance. This document provides detailed protocols for determining the EC50 values of **Phenamacril** through both in vivo (mycelial growth) and in vitro (enzyme activity) assays.

Mechanism of Action

Phenamacril functions as a highly specific, reversible, and non-competitive inhibitor of the class I myosin motor protein in susceptible *Fusarium* species.^{[1][2]} Myosins are essential motor proteins that convert chemical energy from ATP hydrolysis into mechanical force, driving processes like intracellular transport and cell division. **Phenamacril** binds to an allosteric pocket within the actin-binding cleft of the myosin I motor domain.^{[2][3]} This binding event prevents the closure of the actin-binding cleft, locking the myosin in its pre-power stroke state and potentially inhibiting its ATPase activity.^[2] The disruption of myosin function hinders the actin

cytoskeleton, leading to the cessation of crucial cellular processes and ultimately inhibiting fungal growth and virulence.[3][5]



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Figure 1: Simplified diagram of **Phenamacril**'s inhibitory action on the actomyosin cycle.

Data Presentation: Quantitative EC50 and IC50 Values

The potency of **Phenamacril** has been quantified against various *Fusarium* species and their essential enzymes. The following table summarizes key reported values.

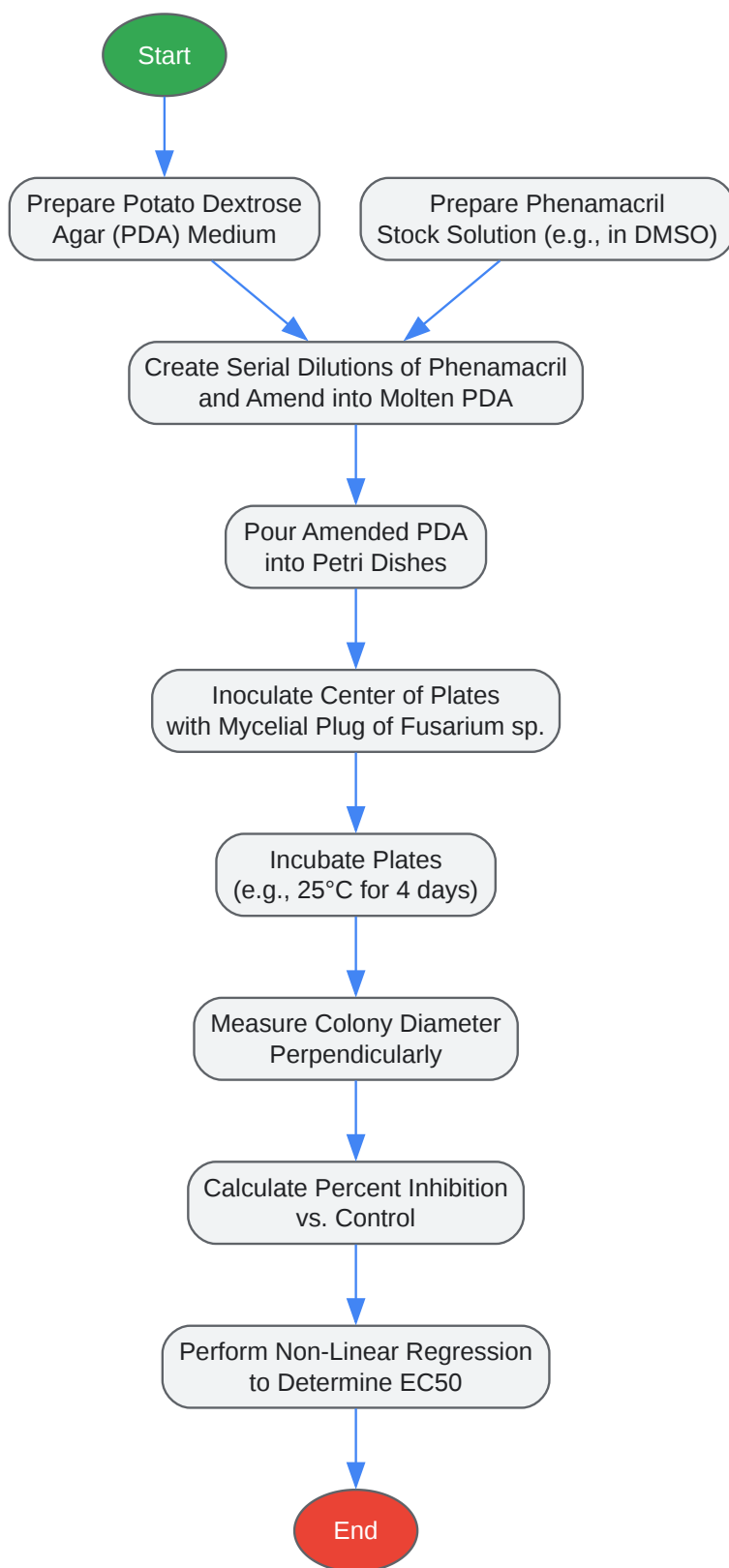
Assay Type	Target Species / Enzyme	Value	Unit	Reference(s)
In Vitro ATPase Inhibition (IC50)	F. graminearum Myosin-1 (FgMyo1)	~360 (or 0.36 μ M)	nM	[1] [2] [6]
In Vitro Basal ATPase Inhibition (IC50)	F. graminearum Myosin-1 (FgMyo1IQ2)	0.605 ± 0.113	μ M	[7]
In Vitro Actin-Activated ATPase Inhibition (IC50)	F. graminearum Myosin-1 (FgMyo1IQ2)	1.10 ± 0.06	μ M	[7]
In Vivo Mycelial Growth Inhibition (EC50)	F. pseudograminearum (avg. of 63 strains)	0.3403 ± 0.0872	μ g/ml	[4] [8]
In Vivo Mycelial Growth Inhibition (EC50 Range)	F. pseudograminearum	0.0998 - 0.5672	μ g/ml	[4] [8]
In Vivo Sporulation Inhibition (EC50 Range)	F. pseudograminearum	0.0770 - 0.1064	μ g/ml	[4]
In Vivo Conidial Germination Inhibition (EC50 Range)	F. pseudograminearum	5.0273 - 26.4814	μ g/ml	[4]

Experimental Protocols

Two primary methods are presented for determining the inhibitory concentration of **Phenamacril**: a whole-organism mycelial growth assay and a target-specific enzyme inhibition assay.

Protocol 1: Mycelial Growth Inhibition Assay

This in vivo method assesses the effect of **Phenamacril** on the vegetative growth of the target *Fusarium* species on an amended agar medium.



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Figure 2: Workflow for the Mycelial Growth Inhibition Assay.

Materials:

- Potato Dextrose Agar (PDA)
- Sterile Petri dishes (90 mm)
- **Phenamacril**
- Dimethyl sulfoxide (DMSO)
- Actively growing culture of the target *Fusarium* species on PDA
- Sterile cork borer (5 mm diameter)
- Incubator (25°C)
- Calipers or ruler

Procedure:

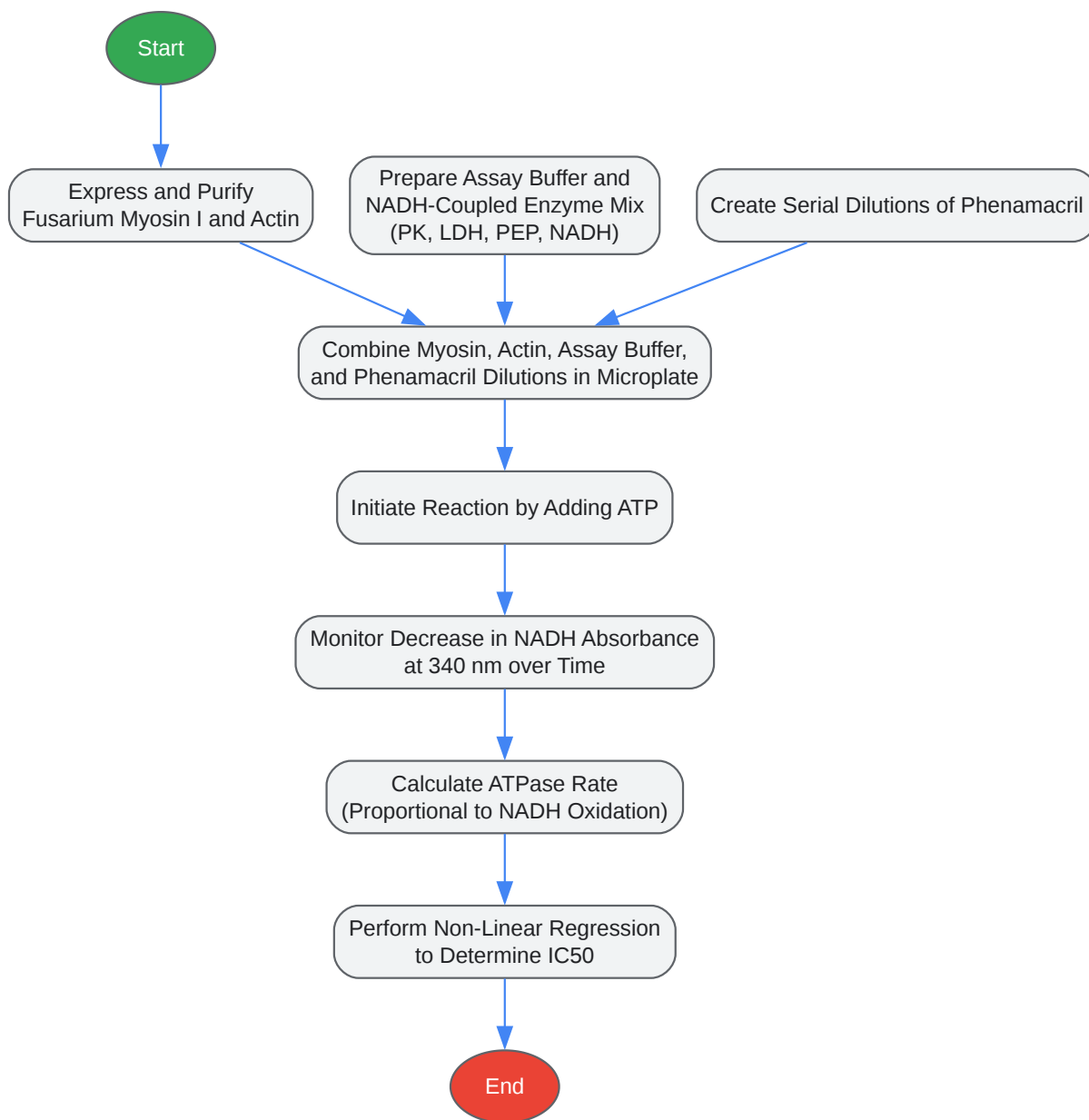
- Prepare Fungicide Stock: Dissolve **Phenamacril** in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
- Prepare Amended Media: Autoclave PDA and cool it to 50-55°C in a water bath. Create a series of working concentrations of **Phenamacril** (e.g., 0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0 µg/mL) by adding the appropriate volume of the stock solution to the molten agar.^[9] Ensure the final concentration of DMSO does not exceed 1% (v/v) in any plate, including the control (0 µg/mL).
- Pour Plates: Dispense approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify completely.
- Inoculation: Using a sterile 5-mm cork borer, take a mycelial plug from the margin of an actively growing *Fusarium* culture. Place the plug, mycelium-side down, in the center of each amended PDA plate.
- Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C for 4 days, or until the mycelial growth in the control plate has reached near the edge of the plate.

[9]

- Measurement: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Average the two measurements.
- Data Analysis:
 - Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
 - $\% \text{ Inhibition} = [(dc - dt) / dc] * 100$
 - Where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.[10]
 - Plot the percent inhibition against the log-transformed concentration of **Phenamacril**.
 - Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to calculate the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[9]

Protocol 2: In Vitro Myosin ATPase Activity Assay

This protocol determines the direct inhibitory effect of **Phenamacril** on the enzymatic activity of purified Fusarium myosin I. A common method is the NADH-coupled ATPase assay.[1][6]



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Figure 3: Workflow for the In Vitro Myosin ATPase Activity Assay.

Materials:

- Purified *Fusarium graminearum* myosin I (FgMyo1) and F-actin[2]
- Assay buffer (e.g., containing HEPES, MgCl₂, KCl)
- ATP solution
- **Phenamacril** stock solution in DMSO
- NADH-coupled enzyme system: pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH
- Microplate reader capable of measuring absorbance at 340 nm
- 384-well microplates

Procedure:

- **Protein Preparation:** Express and purify the motor domain of *Fusarium* myosin I and actin from appropriate expression systems (e.g., baculovirus for myosin, *E. coli* for calmodulin).[2]
- **Prepare Reagents:** Prepare a reaction mixture containing assay buffer, F-actin (e.g., 20 μM), and the NADH-coupled enzyme system (PK, LDH, PEP, NADH).
- **Prepare Phenamacril Dilutions:** Create a serial dilution of **Phenamacril** in DMSO, then dilute further into the assay buffer to achieve final desired concentrations (e.g., ranging from 0.1 nM to 100 μM).[6]
- **Set up Reaction:** In a microplate, combine the reaction mixture, purified FgMyo1, and the various dilutions of **Phenamacril**. Include a DMSO-only control.
- **Initiate Reaction:** Start the enzymatic reaction by adding a final concentration of ATP (e.g., 1 mM) to all wells.
- **Measure Activity:** Immediately place the plate in a spectrophotometer and monitor the decrease in NADH absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.
- **Data Analysis:**

- Calculate the initial velocity (rate) of the reaction for each **Phenamacril** concentration.
- Normalize the rates relative to the control (0% inhibition).
- Plot the percent inhibition against the log-transformed concentration of **Phenamacril**.
- Use a non-linear regression model to fit the data and determine the IC50 value, which is the concentration that inhibits 50% of the enzyme's activity.[11]

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